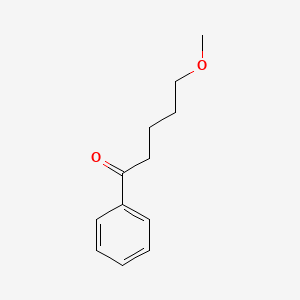
5-Methoxyvalerophenone
Cat. No. B1251370
M. Wt: 192.25 g/mol
InChI Key: GMRYZTZQKPZDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05608069
Procedure details


To a solution of phenylmagnesium bromide (16.0 g, 88 mmol) in anhydrous diethylether (55 ml) under an atmosphere of nitrogen was dropwise added a solution of the above nitrile (10.0 g, 88 mmol) in anhydrous diethylether while the temperature was allowed to raise to reflux. The reaction mixture was heated at reflux for 5 h and then stirred at room temperature for 16 h. A 4N hydrochloric acid solution (50 ml) was carefully added and the mixture stirred at ambient temperature for 4 h. The phases were separated and the aqueous phase extracted with diethylether (2×50 ml). The combined organic phases were washed with 5% sodium hydrogencarbonate (25 ml) and dried (Na2SO4). The solvent was evaporated in vacuo and the residue submitted to fractional distillation to give 9.1 g of 5-methoxy-1-phenyl-1-pentanone. B.p. 127°-130° C./5 mmHg.

Name
nitrile
Quantity
10 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][O:10][CH:11](C)[CH2:12][CH2:13][CH2:14][C:15]#N.Cl.C([O:21]CC)C>>[CH3:9][O:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
|
Name
|
nitrile
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CCCC#N)C
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to raise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 5 h
|
|
Duration
|
5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at ambient temperature for 4 h
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase extracted with diethylether (2×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with 5% sodium hydrogencarbonate (25 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue submitted to fractional distillation
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCCCC(=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.1 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
